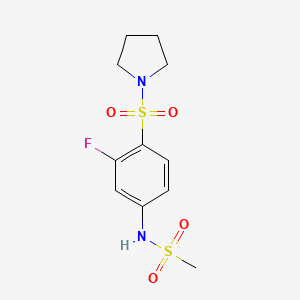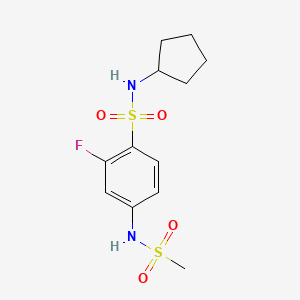![molecular formula C16H14FN5O2 B7634852 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide is a chemical compound that belongs to the class of tetrazole-containing compounds. It has been widely studied for its potential use in the pharmaceutical industry due to its unique properties.
作用机制
The mechanism of action of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide involves the inhibition of the angiotensin II type 1 receptor, which is a G protein-coupled receptor that plays a key role in the regulation of blood pressure. By inhibiting this receptor, the compound reduces the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. Additionally, the compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of the NF-κB pathway. This results in a reduction in inflammation. Furthermore, the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide include a decrease in blood pressure, a reduction in inflammation, and induction of apoptosis in cancer cells. The compound has been shown to have a high affinity for the angiotensin II type 1 receptor, which is responsible for regulating blood pressure. By inhibiting this receptor, the compound reduces the vasoconstrictive effects of angiotensin II, leading to a decrease in blood pressure. Additionally, the compound has been found to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, the compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to cell death.
实验室实验的优点和局限性
The advantages of using 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide in lab experiments include its high potency and selectivity for the angiotensin II type 1 receptor, its anti-inflammatory properties, and its ability to induce apoptosis in cancer cells. However, there are also limitations associated with its use, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide. One direction is to further investigate its potential use in the treatment of hypertension, inflammation, and cancer. Another direction is to explore its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in humans. Finally, there is a need to investigate its potential use in other diseases, such as diabetes and cardiovascular disease.
In conclusion, 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide is a promising compound that has been extensively studied for its potential use in the treatment of various diseases. Its unique properties make it an attractive candidate for further research and development in the pharmaceutical industry.
合成方法
The synthesis of 2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide involves the reaction of 3-fluoro-4-methoxyaniline with 4-(2H-tetrazol-5-yl)benzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then coupled with N-(tert-butoxycarbonyl)-glycine methyl ester to obtain the final product.
科学研究应用
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide has been extensively studied for its potential use in the treatment of various diseases, including hypertension, inflammation, and cancer. It has been shown to have potent inhibitory effects on the angiotensin II type 1 receptor, which plays a key role in the regulation of blood pressure. Additionally, it has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have anticancer activity by inducing apoptosis in cancer cells.
属性
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-14-7-2-10(8-13(14)17)9-15(23)18-12-5-3-11(4-6-12)16-19-21-22-20-16/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDRLJPLLCBHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NNN=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-indol-3-yl)-2-[[5-(1,2,4-triazol-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-1-one](/img/structure/B7634783.png)
![N-[4-[acetyl(methyl)amino]phenyl]-3-aminopyrazine-2-carboxamide](/img/structure/B7634789.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B7634793.png)
![1,3-dimethyl-N-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7634795.png)

![N-[(2-methylpyrazol-3-yl)methyl]furo[3,2-c]pyridin-4-amine](/img/structure/B7634812.png)
![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)
![4-[4-[2-(4-Bromophenoxy)ethyl]piperazin-1-yl]phenol](/img/structure/B7634832.png)

![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)

